molecular formula C11H13N3O4 B6183921 ethyl 4-cyano-1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate CAS No. 2624131-58-2

ethyl 4-cyano-1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate

Cat. No.: B6183921
CAS No.: 2624131-58-2
M. Wt: 251.2
InChI Key:
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Description

Ethyl 4-cyano-1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate: is a chemical compound with a complex molecular structure It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyano-1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the cyclization of ethyl cyanoacetate with ethyl acetoacetate in the presence of ammonia or an ammonium salt. The reaction conditions include heating the mixture under reflux to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyano-1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, ethyl 4-cyano-1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate is studied for its potential biological activities. It may serve as a precursor for the development of new drugs or bioactive compounds.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it valuable in the development of innovative materials and technologies.

Mechanism of Action

The mechanism by which ethyl 4-cyano-1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the imidazole ring play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate

  • Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate

Uniqueness: Ethyl 4-cyano-1-(2-ethoxy-2-oxoethyl)-1H-imidazole-5-carboxylate stands out due to its specific structural features, such as the presence of the cyano group and the imidazole ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2624131-58-2

Molecular Formula

C11H13N3O4

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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